

Brorphine-d7: A Technical Guide to its Physical, Chemical, and Pharmacological Properties

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Compound of Interest

Compound Name: *Brorphine-d7*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Brorphine-d7**, a deuterated analog of the potent synthetic opioid Brorphine. This document details available data on its analytical characterization, metabolic pathways, and the signaling cascade it initiates upon binding to the μ -opioid receptor. Experimental methodologies are outlined to support further research and development in the fields of pharmacology, toxicology, and analytical chemistry.

Physicochemical Properties

Brorphine-d7 is the deuterated form of Brorphine, a synthetic opioid with a piperidine benzimidazolone structure.^[1] The incorporation of seven deuterium atoms increases its molecular weight, making it a valuable tool as an internal standard for the quantification of Brorphine in biological matrices using mass spectrometry.^{[2][3]}

Property	Value	Source
Formal Name	1-[1-[1-(4-bromophenyl-2,3,5,6-d4)ethyl-2,2,2-d3]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one	[2]
CAS Number	2831715-45-6	[2]
Molecular Formula	C20H15BrD7N3O	[2]
Formula Weight	407.4 g/mol	[2]
Purity	≥99% deuterated forms (d1-d7)	[2]
Formulation	A 1 mg/ml solution in methanol	[2]
Solubility	Soluble in DMSO and Ethanol	[3]
Stability	≥ 5 years	[3]

Analytical Characterization

The detection and quantification of Brorphine and its deuterated analog are crucial for forensic and research purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for its identification and quantification in various biological matrices.

Parameter	Method	Matrix	Value	Source
Linearity Range	LC-MS/MS	Oral Fluid	0.05 - 50 ng/mL (R2 = 0.9993)	[3]
Limit of Detection (LOD)	LC-MS/MS	Oral Fluid	0.015 ng/mL	[3]
Limit of Quantification (LOQ)	LC-MS/MS	Oral Fluid	0.05 ng/mL	[3]
Average Concentration	LC-MS/MS	Blood (Forensic Cases)	2.5 ± 3.1 ng/mL	[4]
Average Concentration	LC-MS/MS	Urine (Forensic Cases)	4.6 ± 7.6 ng/mL	[4]

Pharmacology and Signaling Pathway

Brorphine is a potent and full agonist of the μ -opioid receptor (MOR), exhibiting a higher potency than morphine.[1][5] Like other μ -opioid agonists, its activation of the MOR is expected to produce effects such as analgesia, euphoria, and respiratory depression.[6] The signaling cascade initiated by Brorphine at the MOR involves the activation of inhibitory G proteins (Gi/o), leading to downstream cellular effects.

Caption: μ -Opioid Receptor Signaling Pathway Activated by Brorphine.

Experimental Protocols

Quantification of Brorphine in Oral Fluid by LC-MS/MS

This protocol is adapted from a validated method for the determination of Brorphine in oral fluid.[3]

Caption: Experimental Workflow for Brorphine Quantification by LC-MS/MS.

Methodology:

- Sample Preparation:

- Spike oral fluid samples with a known concentration of **Brorphine-d7** as an internal standard.
- Perform fabric phase sorptive extraction (FPSE) to isolate the analyte and internal standard from the matrix.
- Elute the compounds from the FPSE device.
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Perform chromatographic separation using a suitable C18 column and a gradient elution with mobile phases typically consisting of ammonium formate and formic acid in water and methanol.
 - Detect and quantify Brorphine and **Brorphine-d7** using multiple reaction monitoring (MRM) in positive ionization mode.

In Vitro Metabolism of Brorphine

This protocol outlines a general procedure for studying the in vitro metabolism of Brorphine using human liver microsomes, based on methodologies described for Brorphine and other opioids.^[4]

Methodology:

- Incubation:
 - Prepare an incubation mixture containing pooled human liver microsomes, Brorphine, and an NADPH-regenerating system in a phosphate buffer.
 - Initiate the metabolic reaction by adding the NADPH-regenerating system.
 - Incubate the mixture at 37°C for a specified time.

- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Sample Cleanup:
 - Centrifuge the terminated incubation mixture to precipitate proteins.
 - Collect the supernatant for analysis.
- Metabolite Identification:
 - Analyze the supernatant using a high-resolution mass spectrometer (e.g., LC-QTOF-MS) to identify potential metabolites.
 - Metabolism is expected to occur via N-dealkylation and hydroxylation.[4][7]

Conclusion

Brorphine-d7 serves as an essential analytical tool for the accurate quantification of the potent synthetic opioid Brorphine. Understanding its physicochemical properties, analytical behavior, and the pharmacological actions of its non-deuterated counterpart is critical for researchers in drug development, forensic science, and toxicology. The provided experimental frameworks offer a starting point for further investigation into the complex nature of this novel psychoactive substance.

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- To cite this document: BenchChem. [Brorphine-d7: A Technical Guide to its Physical, Chemical, and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8256758#physical-and-chemical-properties-of-brorphine-d7]

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